2-Furanpropylamine, N,N-dimethyl-
Description
2-Furanpropylamine, N,N-dimethyl- is a tertiary amine featuring a furan ring (a five-membered aromatic heterocycle with oxygen) attached to a propylamine backbone, where the amine group is substituted with two methyl groups. This article synthesizes data from structurally or functionally similar compounds to infer plausible characteristics and risks associated with 2-Furanpropylamine, N,N-dimethyl-.
Properties
CAS No. |
25435-32-9 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(furan-2-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-3-5-9-6-4-8-11-9/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
ZVYXJRBGGKPKDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanpropylamine, N,N-dimethyl- typically involves the reaction of 2-furanpropylamine with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Furanpropylamine, N,N-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Furanpropylamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines, depending on the reagents used.
Scientific Research Applications
2-Furanpropylamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furanpropylamine, N,N-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Furan Moieties
- N-ethyl-1-(furan-2-yl)-2-phenylethanamine (): Structure: Contains a furan ring but differs in its substitution pattern (ethyl and phenyl groups vs. propylamine chain). Properties: Estimated molecular weight of ~203.3 g/mol. Furan rings are typically hydrophobic, suggesting moderate water solubility. Reactivity may involve electrophilic substitution at the furan oxygen or α-positions .
N,N-Dimethylamine Derivatives
-
- Structure : Amphoteric surfactant with a dimethylamine group and a coconut-derived hydrophobic chain.
- Properties : Molecular weight ~355 g/mol, high water solubility (>3,700 g/L in analogs). Low toxicity (used in cosmetics) and rapid biodegradation due to its aliphatic chain .
- Environmental Fate : Strong adsorption to sediments but rapid microbial degradation minimizes bioaccumulation .
- Chlordimeform and Chlordimeform-ethyl (): Structure: Methanimidamide derivatives with N,N-dimethyl groups and chlorinated aromatic substituents. Properties: High toxicity (carcinogenic, banned as pesticides). Low water solubility and environmental persistence due to aromatic chlorination . Health Hazards: Severe risks to humans, including organ damage and carcinogenicity, linked to structural features (chlorophenyl groups) .
2-Octadecanamine, N,N-dimethyl-, N-oxide ():
- Structure : Long-chain dimethylamine oxide.
- Properties : Molecular weight ~345.6 g/mol, low solubility in water. Moderate aquatic toxicity but rapid biodegradation (half-life in water: ~4.7 hours) .
- Environmental Fate : Strong adsorption to soil/particulates but minimal persistence due to microbial action .
Data Tables
Table 1: Physicochemical and Toxicological Comparison
Table 2: Environmental and Regulatory Status
Key Findings and Inferences
Structural Influences :
- The furan ring in 2-Furanpropylamine, N,N-dimethyl- may confer moderate hydrophobicity and reactivity, similar to other furan derivatives .
- N,N-dimethyl substitution typically enhances solubility in polar solvents but may reduce volatility compared to primary amines.
Toxicity :
- While Cocamidopropyl betaine () demonstrates low toxicity, Chlordimeform () highlights that aromatic/chlorinated N,N-dimethylamines can be highly hazardous. The furan group’s metabolic activation (e.g., epoxide formation) might elevate toxicity risks .
Environmental Fate :
- Aliphatic chains (as in Cocamidopropyl betaine and 2-Octadecanamine N-oxide) promote biodegradation, but aromatic/furan rings may slow degradation and increase persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
